2-Ethoxy-6-methylbenzamide CAS 1823888-07-8 properties
2-Ethoxy-6-methylbenzamide CAS 1823888-07-8 properties
PART 1: EXECUTIVE SUMMARY
2-Ethoxy-6-methylbenzamide (CAS 1823888-07-8) is a highly specialized aromatic building block characterized by its dense ortho-substitution pattern. Unlike simple benzamides, the simultaneous presence of a 2-ethoxy group and a 6-methyl group creates a sterically congested environment around the amide moiety. This "ortho-effect" is of critical value in medicinal chemistry for conformationally locking drug candidates, modulating metabolic stability (by blocking amidase attack), and tuning solubility profiles.
This guide serves as a foundational technical document for researchers utilizing this compound as a scaffold in the development of PTP1B inhibitors , kinase inhibitors , or agrochemical active ingredients .
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE
The following data aggregates calculated properties and structural descriptors essential for cheminformatics integration and experimental planning.
Table 1: Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1823888-07-8 |
| IUPAC Name | 2-Ethoxy-6-methylbenzamide |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| SMILES | CCOc1cccc(C)c1C(N)=O |
| Appearance | White to off-white crystalline powder (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| LogP (Predicted) | ~1.8 - 2.1 (Lipophilic) |
| H-Bond Donors | 1 (Amide NH₂) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Ether Oxygen) |
| Rotatable Bonds | 2 (Ethoxy chain, Amide-Aryl bond) |
PART 3: SYNTHESIS & MANUFACTURING PROTOCOLS
Synthetic Logic: The Steric Challenge
Direct amidation of 2,6-disubstituted benzoic acids is often sluggish due to steric hindrance. The most robust protocol involves the activation of the carboxylic acid to an acid chloride, followed by reaction with ammonia. This method circumvents the low reactivity of the crowded carbonyl carbon.
Protocol: Acid Chloride Activation Route
Reagents:
-
Starting Material: 2-Ethoxy-6-methylbenzoic acid
-
Activator: Thionyl Chloride (
) or Oxalyl Chloride -
Solvent: Dichloromethane (DCM) or Toluene
-
Reagent: Aqueous Ammonia (
) or Ammonia gas
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Charge a reaction vessel with 2-ethoxy-6-methylbenzoic acid (1.0 eq) and dry DCM (10 volumes).
-
Add a catalytic amount of DMF (0.05 eq).
-
Dropwise add Oxalyl Chloride (1.2 eq) at 0°C under
atmosphere. -
Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
In-process Check: Quench a small aliquot with methanol and check for methyl ester formation via TLC/LC-MS to confirm conversion.
-
Concentrate in vacuo to remove excess oxalyl chloride/solvent. Re-dissolve the crude acid chloride in dry DCM.
-
-
Amidation:
-
Cool the acid chloride solution to 0°C.
-
Introduce Ammonia (gas or 28% aqueous solution, excess 5.0 eq). Note: If using aqueous ammonia, vigorous stirring is required for the biphasic system.
-
Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.
-
-
Work-up & Purification:
-
Dilute with water and separate the organic layer.[1]
-
Wash the organic layer with 1M HCl (to remove excess ammonia), saturated
, and brine. -
Dry over anhydrous
, filter, and concentrate. -
Recrystallization: Purify the crude solid using an Ethanol/Water or Ethyl Acetate/Hexane system to yield the target benzamide.
-
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis pathway via acid chloride activation to overcome steric hindrance.
PART 4: STRUCTURAL ANALYSIS & DRUG DISCOVERY APPLICATIONS
1. The "Ortho-Effect" & Atropisomerism Potential
In 2-ethoxy-6-methylbenzamide, the amide bond is forced out of planarity with the benzene ring.
-
Consequence: The resonance interaction between the nitrogen lone pair and the phenyl ring is reduced.
-
Application: This "twisted" conformation mimics specific transition states in enzyme active sites. It is particularly relevant in designing inhibitors for targets like PTP1B (Protein Tyrosine Phosphatase 1B) , where 2-ethoxybenzamide derivatives have shown potency by mimicking the phosphotyrosine substrate [1].
2. Pharmacophore Mapping
This molecule acts as a versatile pharmacophore:
-
Amide (
): Primary H-bond donor/acceptor network. -
Ethoxy Group (
): Provides lipophilic bulk and a specific H-bond acceptor point (ether oxygen). -
Methyl Group (
): Provides a hydrophobic anchor and restricts rotation.
Visualization: Pharmacophore Interactions
Figure 2: Pharmacophore map highlighting the steric clash that induces the twisted conformation.
PART 5: ANALYTICAL CHARACTERIZATION STANDARDS
To validate the identity of CAS 1823888-07-8, the following analytical signatures must be confirmed.
1. 1H NMR Spectroscopy (Predicted in DMSO-d6)
- 7.0 - 7.3 ppm (m, 3H): Aromatic protons. The substitution pattern (1,2,6) leaves three adjacent protons (3,4,5), resulting in a triplet and two doublets (or a multiplet depending on resolution).
-
7.5 - 7.8 ppm (br s, 2H): Amide
protons. Often appear as two distinct broad singlets due to restricted rotation. -
4.05 ppm (q, 2H): Methylene protons of the ethoxy group (
). -
2.25 ppm (s, 3H): Methyl group on the ring (
). -
1.35 ppm (t, 3H): Methyl protons of the ethoxy group (
).
2. HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide band) and 254 nm (Aromatic).
PART 6: REFERENCES
-
Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Source: Bioorganic Chemistry (PubMed).[2][3] Context: Establishes the 2-ethoxybenzamide scaffold as a validated pharmacophore for phosphatase inhibition.[3] URL:[Link]
-
2-Ethoxybenzamide (Analogue Data). Source: PubChem Compound Summary. Context: Used for comparative physicochemical property prediction (Solubility/MP). URL:[Link]
Sources
- 1. WO2010028840A1 - 2-ethoxy benzoic acid derivative - Google Patents [patents.google.com]
- 2. N-[2-(3-ethoxyphenoxy)ethyl]-2-methylbenzamide | C18H21NO3 | CID 113100574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
